

MPT0B390: A Novel Inducer of TIMP3 for Oncological Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPT0B390

Cat. No.: B12406602

[Get Quote](#)

An In-depth Technical Guide

Abstract

MPT0B390, an arylsulfonamide-based derivative, has emerged as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] TIMP3 is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs), which are key players in tumor progression, invasion, metastasis, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of **MPT0B390**, focusing on its mechanism of action as a TIMP3 inducer, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a vital regulator of extracellular matrix (ECM) homeostasis, and its downregulation is associated with poor prognosis in various cancers, including colorectal cancer (CRC).[4][5] **MPT0B390** has been identified as a novel small molecule that effectively induces TIMP3 expression, thereby inhibiting tumor growth, metastasis, and angiogenesis.[2] This document serves as a technical resource for understanding and utilizing **MPT0B390** in a research and development setting.

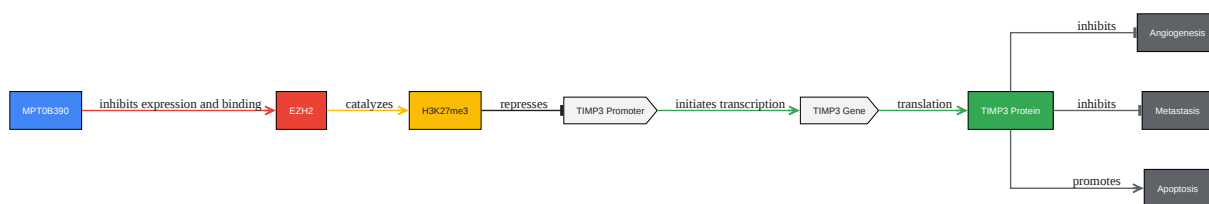
Mechanism of Action: MPT0B390 and TIMP3 Induction

MPT0B390 upregulates TIMP3 expression through an epigenetic mechanism involving the inhibition of Enhancer of zeste homolog 2 (EZH2).[2][6] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[6] By inhibiting EZH2 expression and its binding to the TIMP3 promoter region, **MPT0B390** leads to a decrease in H3K27me3 levels at the promoter, resulting in the transcriptional activation of the TIMP3 gene.[2][6]

The induction of TIMP3 by **MPT0B390** has several downstream anti-cancer effects:

- **Inhibition of Angiogenesis:** TIMP3 is known to inhibit angiogenesis by blocking the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2.[4] **MPT0B390** has been shown to induce TIMP3 in endothelial cells, thereby inhibiting their migration and tumor angiogenesis.[3][6]
- **Inhibition of Metastasis:** By inhibiting MMPs, TIMP3 can prevent the degradation of the ECM, a critical step in tumor cell invasion and metastasis.[2] **MPT0B390's** induction of TIMP3 leads to the downregulation of migration markers such as uPA, uPAR, and c-Met, and inhibits cancer cell migration and invasion.[2][6]
- **Induction of Apoptosis:** TIMP3 can promote apoptosis by stabilizing TNF- α receptors on the cell surface, making cancer cells more susceptible to apoptotic signals.[6]

Below is a diagram illustrating the signaling pathway of **MPT0B390**-mediated TIMP3 induction.



[Click to download full resolution via product page](#)

Caption: **MPT0B390** signaling pathway for TIMP3 induction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **MPT0B390**.

Table 1: In Vitro Anti-proliferative Activity of **MPT0B390**

Cell Line	Cancer Type	GI ₅₀ (μM)
HCT116	Colon Cancer	0.03 ^[1]
HUVEC	Normal Endothelial	>10
FHC	Normal Colon	>10

Table 2: Effect of **MPT0B390** on TIMP3 and EZH2 Expression

Cell Line	Treatment	TIMP3 mRNA Induction (fold change)	EZH2 Protein Expression (relative to control)
HCT116	MPT0B390 (0.3 μM)	~4.5	Decreased
HUVEC	MPT0B390 (0.3 μM)	~3.0	Not Reported

Table 3: In Vivo Anti-tumor Efficacy of **MPT0B390** in HCT116 Xenograft Model

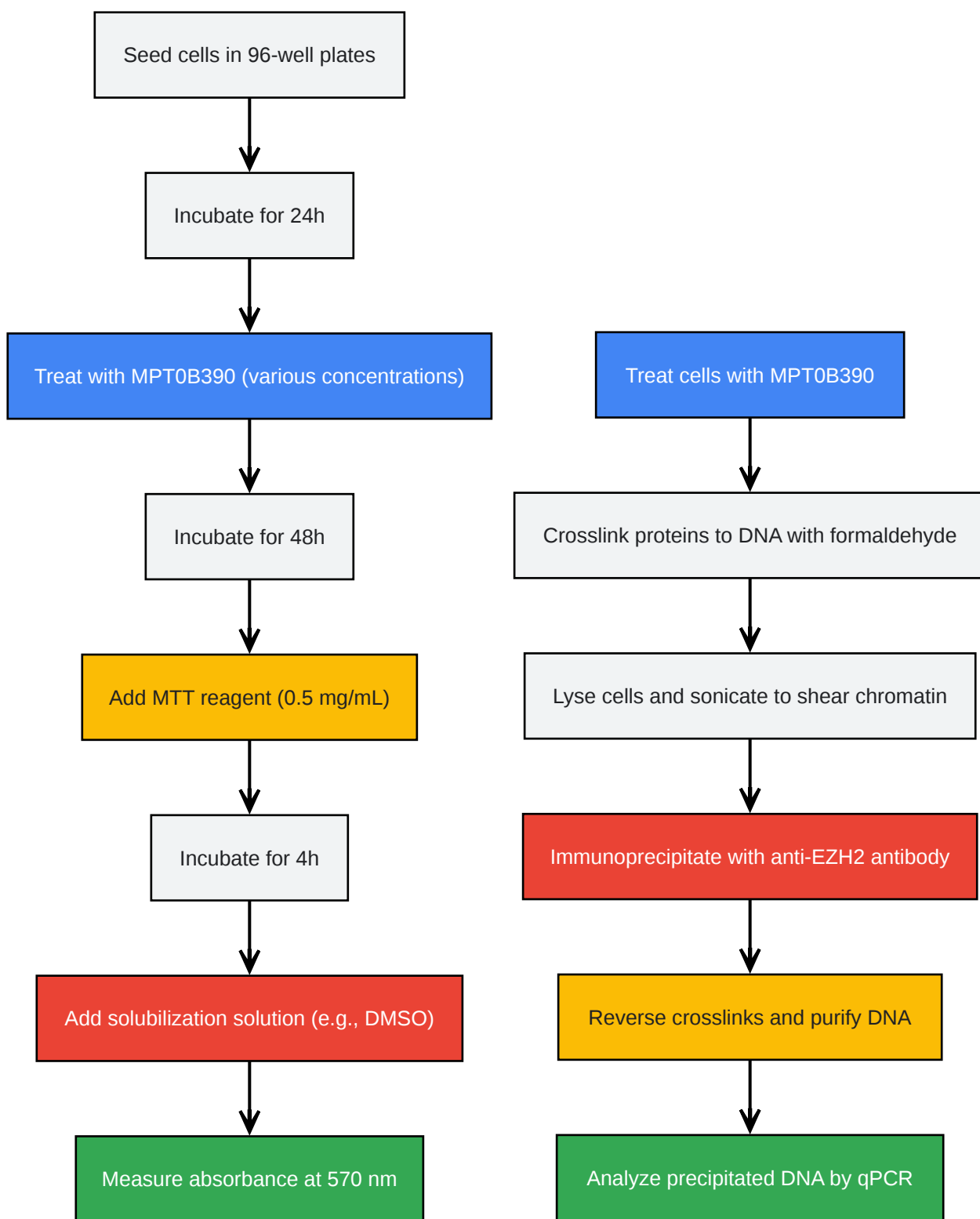
Treatment Group	Dose	Tumor Growth Inhibition (%)	Change in Body Weight
MPT0B390	25 mg/kg	36.8	No significant change

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **MPT0B390**.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **MPT0B390** on cancer and normal cell lines.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, MPT0B390, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- To cite this document: BenchChem. [MPT0B390: A Novel Inducer of TIMP3 for Oncological Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406602#mpt0b390-as-a-timp3-inducer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com